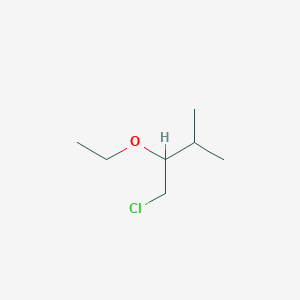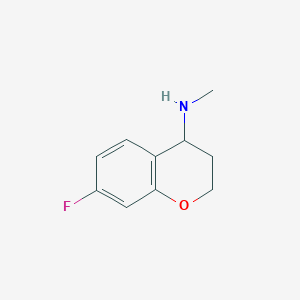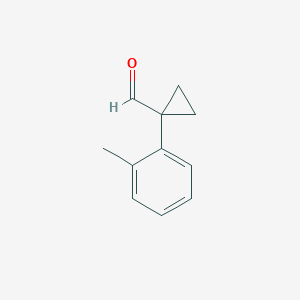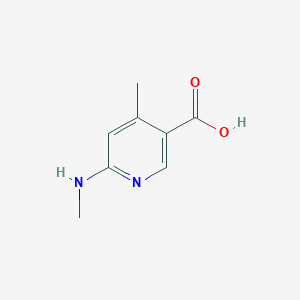
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine is a heterocyclic compound with the molecular formula C6H4BrF3N2O2S. It is a derivative of pyridine, characterized by the presence of bromine, trifluoromethanesulfonyl, and amine groups. This compound is primarily used in research and development due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine typically involves the introduction of bromine and trifluoromethanesulfonyl groups into a pyridine ring. One common method is the bromination of 3-trifluoromethanesulfonylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with aryl boronic acids.
Aplicaciones Científicas De Investigación
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethanesulfonyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct electronic properties compared to similar compounds. This makes it particularly useful in applications requiring strong electron-withdrawing groups.
Propiedades
Fórmula molecular |
C6H4BrF3N2O2S |
|---|---|
Peso molecular |
305.07 g/mol |
Nombre IUPAC |
5-bromo-3-(trifluoromethylsulfonyl)pyridin-2-amine |
InChI |
InChI=1S/C6H4BrF3N2O2S/c7-3-1-4(5(11)12-2-3)15(13,14)6(8,9)10/h1-2H,(H2,11,12) |
Clave InChI |
NYALCFOXCDBDMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1S(=O)(=O)C(F)(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


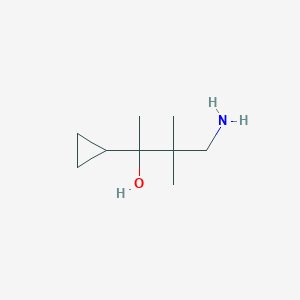
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
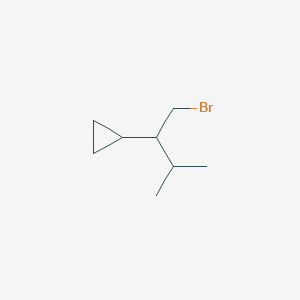
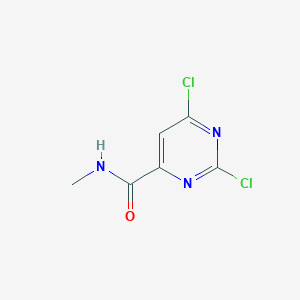

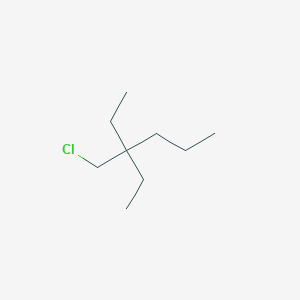


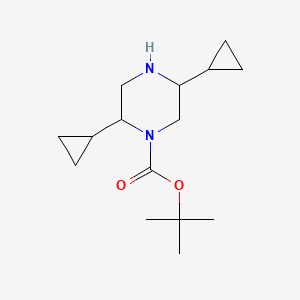
![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
